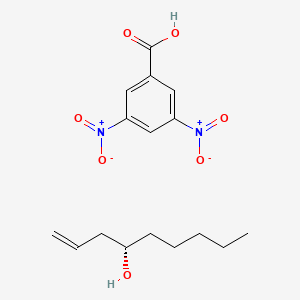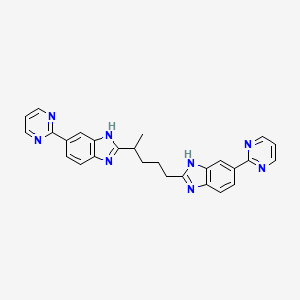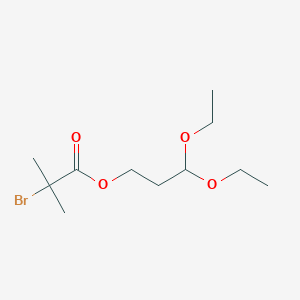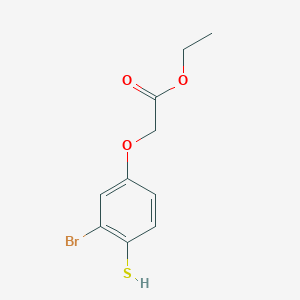![molecular formula C10H11N5O2S B12598264 Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazinyl group linked to an oxadiazole ring, which is further connected to an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group under controlled conditions, often using reagents like acetic anhydride and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxadiazole or pyrazinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with a similar acetamide moiety.
N,N-Dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline): A ligand with a related oxadiazole structure.
Uniqueness
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H11N5O2S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5O2S/c1-15(2)8(16)6-18-10-14-13-9(17-10)7-5-11-3-4-12-7/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KUWJJZKTNCIBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)



![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)


![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)




![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
